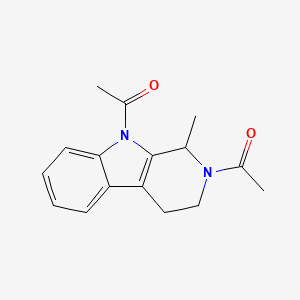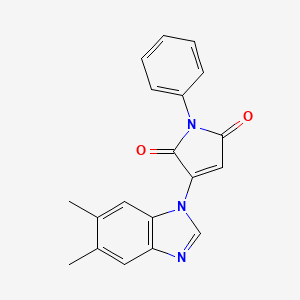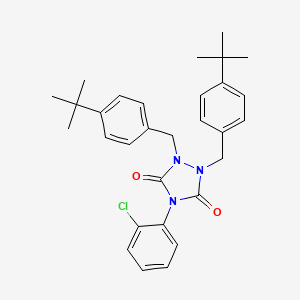
1,1'-(1-methyl-3,4-dihydro-1H-beta-carboline-2,9-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE is a synthetic organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The beta-carboline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another beta-carboline with similar biological activities.
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct chemical properties.
Uniqueness
1-(9-ACETYL-1-METHYL-3,4-DIHYDRO-1H-BETA-CARBOLIN-2-YL)-1-ETHANONE is unique due to its specific acetyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other beta-carbolines.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(9-acetyl-1-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C16H18N2O2/c1-10-16-14(8-9-17(10)11(2)19)13-6-4-5-7-15(13)18(16)12(3)20/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
UEOFDTRVJDLVDS-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1C(=O)C)C3=CC=CC=C3N2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
![Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946279.png)
![1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14946287.png)
![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14946297.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
![Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-](/img/structure/B14946301.png)
![1'-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14946304.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14946305.png)
![ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate](/img/structure/B14946311.png)
![8-({2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]ethyl}sulfanyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14946330.png)
![methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14946331.png)

![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946347.png)

